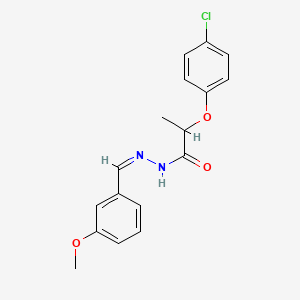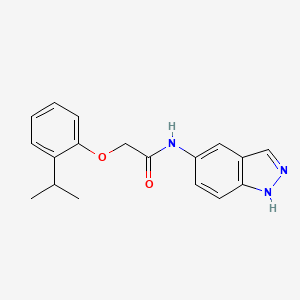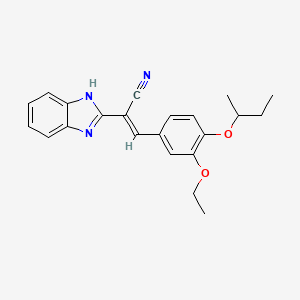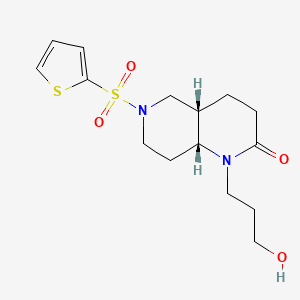
2-(4-chlorophenoxy)-N'-(3-methoxybenzylidene)propanohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenoxy)-N'-(3-methoxybenzylidene)propanohydrazide, also known as CMH, is a hydrazide derivative that has gained attention in scientific research due to its potential therapeutic benefits. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions for research.
Mécanisme D'action
The mechanism of action of 2-(4-chlorophenoxy)-N'-(3-methoxybenzylidene)propanohydrazide is not fully understood, but it is thought to act through multiple pathways. It has been shown to inhibit the activity of enzymes involved in cancer cell growth and inflammation, as well as scavenging free radicals to reduce oxidative stress.
Biochemical and Physiological Effects:
2-(4-chlorophenoxy)-N'-(3-methoxybenzylidene)propanohydrazide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. Additionally, 2-(4-chlorophenoxy)-N'-(3-methoxybenzylidene)propanohydrazide has been shown to reduce oxidative stress and protect cells from damage.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(4-chlorophenoxy)-N'-(3-methoxybenzylidene)propanohydrazide in lab experiments include its high purity and yield, as well as its potential therapeutic benefits. However, the limitations include its limited solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are many future directions for research on 2-(4-chlorophenoxy)-N'-(3-methoxybenzylidene)propanohydrazide. One direction is to further investigate its potential therapeutic benefits in various diseases, including cancer and inflammatory diseases. Another direction is to investigate its mechanism of action in more detail, to better understand how it exerts its effects. Additionally, future research could focus on developing new synthesis methods to improve the purity and yield of 2-(4-chlorophenoxy)-N'-(3-methoxybenzylidene)propanohydrazide.
Méthodes De Synthèse
2-(4-chlorophenoxy)-N'-(3-methoxybenzylidene)propanohydrazide can be synthesized using various methods, including the condensation reaction between 4-chlorophenol and 3-methoxybenzaldehyde, followed by the reaction with propanohydrazide. Another method involves the reaction between 4-chlorophenol and 3-methoxybenzaldehyde in the presence of sodium hydroxide, followed by the reaction with propanohydrazide. These methods have been optimized to yield high purity and high yield of 2-(4-chlorophenoxy)-N'-(3-methoxybenzylidene)propanohydrazide.
Applications De Recherche Scientifique
2-(4-chlorophenoxy)-N'-(3-methoxybenzylidene)propanohydrazide has been studied for its potential therapeutic benefits in various scientific research applications. It has been shown to have anticancer properties, inhibiting the growth of cancer cells in vitro and in vivo. 2-(4-chlorophenoxy)-N'-(3-methoxybenzylidene)propanohydrazide has also been studied for its potential use as an anti-inflammatory agent, reducing inflammation in animal models of inflammatory diseases. Additionally, 2-(4-chlorophenoxy)-N'-(3-methoxybenzylidene)propanohydrazide has been studied for its potential use as an antioxidant, protecting cells from oxidative stress.
Propriétés
IUPAC Name |
2-(4-chlorophenoxy)-N-[(Z)-(3-methoxyphenyl)methylideneamino]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3/c1-12(23-15-8-6-14(18)7-9-15)17(21)20-19-11-13-4-3-5-16(10-13)22-2/h3-12H,1-2H3,(H,20,21)/b19-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNUIYMZZBZSTNX-ODLFYWEKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN=CC1=CC(=CC=C1)OC)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N/N=C\C1=CC(=CC=C1)OC)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-[(Z)-(3-methoxyphenyl)methylideneamino]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methoxy-4-[2-(2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5300755.png)
![2-imino-5-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)-1,3-thiazolidin-4-one](/img/structure/B5300763.png)

![N-[2-(dimethylamino)ethyl]-3-phenoxybenzamide](/img/structure/B5300775.png)

![N-[3-(acetylamino)phenyl]-3-iodobenzamide](/img/structure/B5300783.png)

![1-[2-(benzyloxy)-5-fluorophenyl]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-propen-1-one](/img/structure/B5300799.png)
![ethyl 5-[4-(acetyloxy)phenyl]-7-methyl-3-oxo-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5300810.png)
![N,N-diethyl-2-[1-(1-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5300817.png)

![2,4-difluoro-3-methoxy-N-methyl-N-[(5-propyl-1H-pyrazol-3-yl)methyl]benzamide](/img/structure/B5300822.png)
![5-{[(4-methylpentyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5300823.png)
![2-[3-(2-pyridinyl)-1-azetidinyl]-4-pyrimidinamine](/img/structure/B5300853.png)